![molecular formula C12H16O4 B1376448 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid CAS No. 1035271-23-8](/img/structure/B1376448.png)
3-[3-(2-Methoxyethoxy)phenyl]propanoic acid
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Overview
Description
“3-[3-(2-Methoxyethoxy)phenyl]propanoic acid” is a chemical compound with the molecular formula C12H16O4 . It has a molecular weight of 224.25 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanoic acid moiety attached to a phenyl ring via a methoxyethoxy group . The InChI code for this compound is 1S/C12H16O4/c1-15-7-8-16-11-4-2-3-10(9-11)5-6-12(13)14/h2-4,9H,5-8H2,1H3,(H,13,14) .
Scientific Research Applications
Renewable Building Block for Materials Science
3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid, has been identified as a renewable building block in materials science. It enhances the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation. This sustainable alternative to phenol can be used to provide specific properties of benzoxazine to aliphatic hydroxyl-bearing molecules or macromolecules, offering a path towards various applications in materials science (Acerina Trejo-Machin et al., 2017).
Synthesis of Novel Compounds
A series of novel compounds, such as 2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid and its analogues, have been synthesized for evaluation of their antioxidant, anti-inflammatory, and antiulcer activities. These synthesized compounds, including derivatives of this compound, show significant potential in pharmacological research (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).
Potential in Cancer Chemoprevention
3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a secondary metabolite related to this compound, has shown potential as a cancer chemopreventive agent. Derived from Acronychia baueri Schott, it demonstrates significant effects in colon and tongue cancer chemoprevention and other effects related to cancer growth and development (M. Curini et al., 2006).
Exploring Chemical Reactions
The acid-catalyzed ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to 2-phenyl-1-indanone has been studied. This exploration into the chemical reactions and structure of related compounds aids in understanding the potential applications and behaviors of this compound in various chemical processes (D. W. Brown et al., 1971).
Anti-Inflammatory and Antioxidant Properties
New phenolic compounds isolated from various natural sources, showing anti-inflammatory and antioxidant activities, are structurally related to this compound. These findings contribute to the understanding of the potential medicinal and therapeutic applications of similar compounds (Xiaolei Ren et al., 2021).
Safety and Hazards
The safety data sheet for “3-[3-(2-Methoxyethoxy)phenyl]propanoic acid” indicates that it is a dangerous compound . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .
properties
IUPAC Name |
3-[3-(2-methoxyethoxy)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-15-7-8-16-11-4-2-3-10(9-11)5-6-12(13)14/h2-4,9H,5-8H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIISWOHWZGDNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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